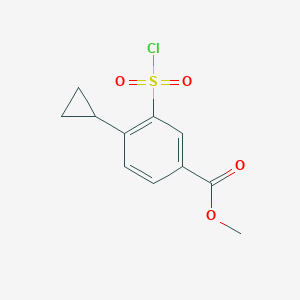
Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate: is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate moiety, which is further substituted with a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate typically involves the chlorosulfonylation of a suitable benzoate precursor. One common method is the reaction of methyl 4-cyclopropylbenzoate with chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide, depending on the reducing agent used.
Hydrolysis: In the presence of water or aqueous base, the chlorosulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are typical reducing agents for converting the chlorosulfonyl group to sulfonic acid or sulfonamide.
Hydrolysis Conditions: Aqueous base such as sodium hydroxide (NaOH) or water under acidic conditions can facilitate hydrolysis.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from reduction or hydrolysis reactions.
科学研究应用
Chemistry: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of sulfonamide-based drugs and other bioactive molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active sulfonamides. Sulfonamides are known for their antibacterial, antifungal, and anti-inflammatory properties, making this compound a valuable starting material for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for the synthesis of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent modification or inhibition.
相似化合物的比较
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a benzoate moiety.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a benzoxazolinone ring with a chlorosulfonyl group.
Methylchloroisothiazolinone: An isothiazolinone derivative with a chlorosulfonyl group.
Uniqueness: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C11H11ClO4S |
|---|---|
分子量 |
274.72 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfonyl-4-cyclopropylbenzoate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)8-4-5-9(7-2-3-7)10(6-8)17(12,14)15/h4-7H,2-3H2,1H3 |
InChI 键 |
MQVUOPCIKIBARZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C2CC2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



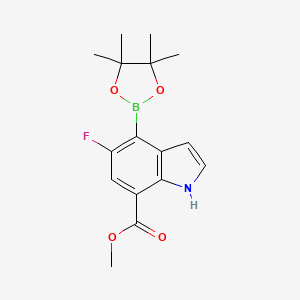
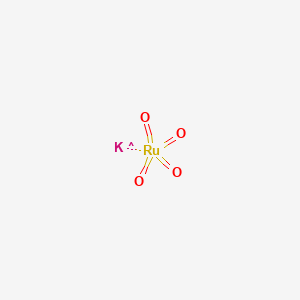
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)

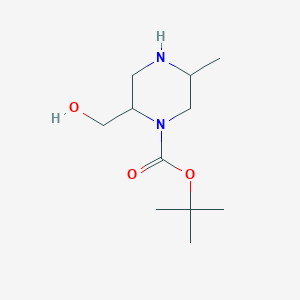

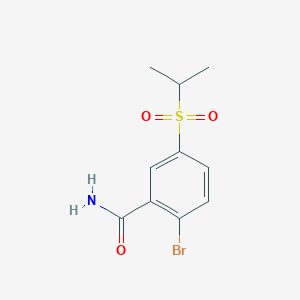
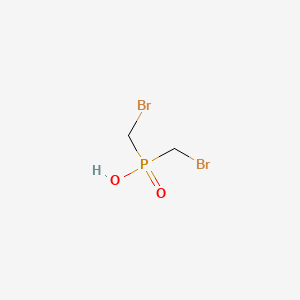
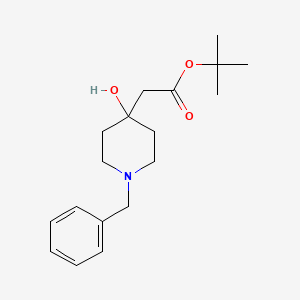
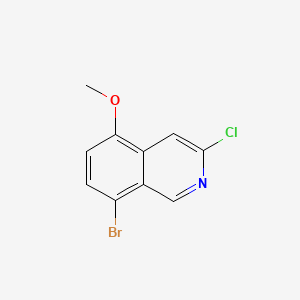
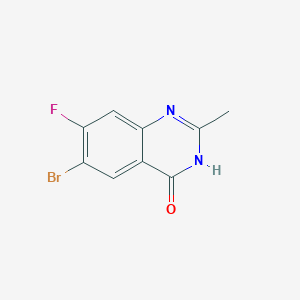
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
